molecular formula C17H24N2O4 B5419006 1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol

1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol

Cat. No. B5419006
M. Wt: 320.4 g/mol
InChI Key: BRLBVAARJBYAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol acts as a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which is involved in cognitive function and memory. By enhancing the activity of the M1 receptor, this compound improves cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its antipsychotic and antidepressant-like effects.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, as well as exhibit antipsychotic and antidepressant-like effects in preclinical models of schizophrenia and depression. Additionally, this compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol is its selectivity for the M1 muscarinic acetylcholine receptor, which reduces the potential for off-target effects. Additionally, this compound has demonstrated efficacy in preclinical models of Alzheimer's disease, schizophrenia, and depression, making it a promising candidate for further research. However, one limitation of this compound is its limited bioavailability, which may hinder its therapeutic potential in vivo.

Future Directions

For 1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol research include investigating its potential therapeutic applications in other neurological and psychiatric disorders, as well as exploring its pharmacokinetics and pharmacodynamics in vivo. Additionally, further research is needed to optimize the synthesis method and improve the bioavailability of this compound.

Synthesis Methods

1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol can be synthesized through a multi-step process involving the condensation of 2-chloro-4-aminobenzonitrile with ethyl oxalyl chloride, followed by cyclization with sodium methoxide. The resulting compound is then subjected to a series of reactions involving acylation, reduction, and hydrolysis to yield this compound.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has demonstrated antipsychotic and antidepressant-like effects in preclinical models of schizophrenia and depression, respectively.

properties

IUPAC Name

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c20-13-17(22)5-7-19(8-6-17)16(21)12-18-9-10-23-15-4-2-1-3-14(15)11-18/h1-4,20,22H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLBVAARJBYAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)O)C(=O)CN2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.